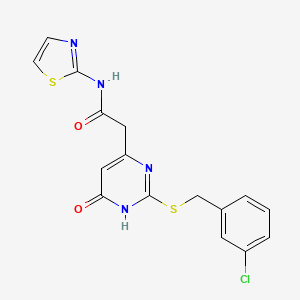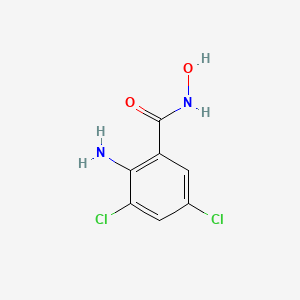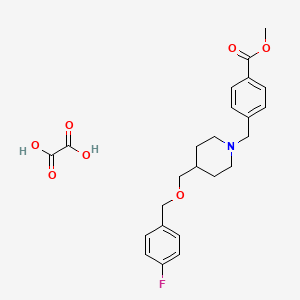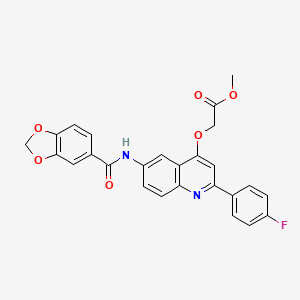![molecular formula C15H16ClNO2 B2905853 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol CAS No. 827328-93-8](/img/structure/B2905853.png)
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . It is used primarily in proteomics research and is available as a biochemical from Santa Cruz Biotechnology .
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The acylation introduces the chloro group, while the reduction converts the acyl group to an alkane. Additionally, the presence of strongly electron-attracting substituents (such as nitro groups) can activate the aryl halide for nucleophilic substitution reactions .
Chemical Reactions Analysis
In nucleophilic aromatic substitution reactions, one of the substituents in the aromatic ring is replaced by a nucleophile. The formation of a Meisenheimer complex (a negatively charged intermediate) occurs during this process. The reactivity of aryl halides can be enhanced by electron-withdrawing groups, leading to rapid nucleophilic displacement .
Aplicaciones Científicas De Investigación
C15H16ClNO2 C_{15}H_{16}ClNO_{2} C15H16ClNO2
and a molecular weight of 277.75, has several unique applications across different fields of research.Proteomics Research
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol: is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to modify proteins or peptides, which can then be analyzed for various properties such as binding affinities, structural conformation, and enzymatic activity.
Organic Synthesis
The compound serves as a precursor in organic synthesis reactions . Its benzylic position is reactive, allowing for free radical bromination, nucleophilic substitution, and oxidation. This reactivity can be harnessed to create complex organic molecules for pharmaceuticals, agrochemicals, and material science.
Herbicidal Ionic Liquids
A study has shown that chloro-substituted analogs of this compound have been used to synthesize herbicidal ionic liquids . These ionic liquids exhibit herbicidal activity and can be an environmentally friendly alternative to traditional herbicides due to their reduced volatility and potential for targeted application.
Antitumor Activity
Chloro-substituted derivatives of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol have shown pronounced antitumor activity . This application is significant in medicinal chemistry, where the compound’s derivatives can be designed to target specific cancer cells or pathways.
Electrophilic Aromatic Substitution Reactions
The compound can undergo electrophilic aromatic substitution reactions, which are fundamental in the field of aromatic chemistry . These reactions are essential for the synthesis of a wide range of aromatic compounds, which have applications in dyes, pigments, and pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol can be used in the synthesis of complex molecules that have potential therapeutic applications . The compound’s structure allows for the introduction of various functional groups, which can lead to the development of new drugs.
Material Science
This compound can also be used in material science to create polymers with specific properties . By incorporating it into polymer chains, researchers can alter the physical properties of materials, such as flexibility, strength, and thermal stability.
Catalysis
Lastly, 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol can act as a catalyst or a component of a catalytic system in chemical reactions . Its ability to stabilize transition states and intermediate compounds can increase the efficiency of various chemical processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the targets’ activity, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, efficacy, and safety profile .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
4-chloro-2-[[(4-methoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPOELIFFMUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2905770.png)
![1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905772.png)




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2905780.png)

![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)

![1-[(3S)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2905785.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate](/img/structure/B2905787.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]but-2-ynamide](/img/structure/B2905790.png)